methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate
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Description
“Methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate” is a chemical compound. It is also known as “methyl 4-{3-benzamido-2,5-dioxo-2H,5H,6H-pyrano[3,2-c]pyridin-6-yl}benzoate” or "Benzoic acid, 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]-, methyl ester" .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could not be found in the search results .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, involves crystallizing as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These interactions involve the amide and carbonyl moiety of the lactone group of adjacent molecules, with supramolecular aggregation controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).
Reactions and Transformations
A study on the transformations of 5-substituted 3-benzoylamino-6-(2-substituted amino-1-ethenyl)-2H-pyran-2-ones into 2H-pyrano[3,2-c]pyridine derivatives reveals a novel approach to the 2H-pyrano[3,2-c]pyridine system. This involves converting specific derivatives into cyclized forms in basic media, demonstrating the compound's versatility in synthesizing heterocyclic structures (Strah et al., 1996).
Applications in Synthesizing Heterocyclic Structures
Further research illustrates the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in synthesizing fused pyranones, highlighting its utility in creating derivatives of tetrahydro-2H-1-benzopyran-2-one and various naphtho[1,2-b]pyran-2-one and pyrano[3,2-c]benzopyran-2,5-dione derivatives. This showcases the compound's role in synthesizing complex heterocyclic structures, offering potential for diverse scientific applications (Ornik et al., 1990).
Properties
IUPAC Name |
methyl 4-(3-benzamido-2,5-dioxopyrano[3,2-c]pyridin-6-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-22(28)15-7-9-16(10-8-15)25-12-11-19-17(21(25)27)13-18(23(29)31-19)24-20(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWYLMDPSHAIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C(C(=O)O3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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